molecular formula C11H12N2O6 B1421063 Methyl 2-[4-hydroxydihydro-2(3H)-isoxazolyl]-5-nitrobenzenecarboxylate CAS No. 1242267-99-7

Methyl 2-[4-hydroxydihydro-2(3H)-isoxazolyl]-5-nitrobenzenecarboxylate

Cat. No. B1421063
M. Wt: 268.22 g/mol
InChI Key: LUNZNFOGWZKSDX-UHFFFAOYSA-N
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Description

Methyl 2-[4-hydroxydihydro-2(3H)-isoxazolyl]-5-nitrobenzenecarboxylate (M2HIN) is a highly reactive organic compound that has been studied extensively in recent years due to its potential applications in a wide range of fields. M2HIN is a versatile compound, and can be used in a variety of ways, including as a starting material for the synthesis of a wide range of organic compounds and as a catalyst for chemical reactions. It has also been studied for its potential uses in biochemistry and physiology, as well as its potential use in laboratory experiments. In

Scientific Research Applications

Anticancer and Antiviral Agent Studies

Methyl 2-[4-hydroxydihydro-2(3H)-isoxazolyl]-5-nitrobenzenecarboxylate has been investigated in the context of anticancer and antiviral applications. In a study, derivatives of 2,4-difluorobenzene, including compounds with a similar structural motif to Methyl 2-[4-hydroxydihydro-2(3H)-isoxazolyl]-5-nitrobenzenecarboxylate, were designed to mimic acyclic 5-substituted-2′-deoxyuridine (thymidine). The 5-nitro compounds exhibited weak-to-moderate cytotoxicity against various cancer cell lines, although they were inactive as antiviral agents, including against HIV and herpes simplex virus (Wang et al., 2000).

Synthesis and Chemical Reactions

Research has also focused on the synthesis and chemical reactions of compounds related to Methyl 2-[4-hydroxydihydro-2(3H)-isoxazolyl]-5-nitrobenzenecarboxylate. For instance, the thermal rearrangement of a related compound, methyl 3,3,5-triphenyl-3H-pyrazole-4-carboxylate, was studied, shedding light on the chemical behavior of similar compounds under specific conditions (Abbott et al., 1974).

Biological Activity Studies

Additionally, the biological activity of compounds structurally similar to Methyl 2-[4-hydroxydihydro-2(3H)-isoxazolyl]-5-nitrobenzenecarboxylate has been investigated. For example, Schiff base ligands containing azo groups and nitrobenzene, resembling the subject compound, were synthesized and their copper(II) and cobalt(II) metal complexes were studied for their magnetic properties and biological activity (Ahmadi & Amani, 2012).

Antihypertensive Activity

In another study, derivatives of thiazolylcarbamoylacetate, structurally akin to Methyl 2-[4-hydroxydihydro-2(3H)-isoxazolyl]-5-nitrobenzenecarboxylate, were synthesized and evaluated for their antihypertensive α-blocking activity. This research offers insights into the potential medicinal applications of similar compounds (Abdel-Wahab et al., 2008).

Safety And Hazards

The safety and hazards associated with “Methyl 2-[4-hydroxydihydro-2(3H)-isoxazolyl]-5-nitrobenzenecarboxylate” are not specified in the sources I found . It’s important to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

methyl 2-(4-hydroxy-1,2-oxazolidin-2-yl)-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O6/c1-18-11(15)9-4-7(13(16)17)2-3-10(9)12-5-8(14)6-19-12/h2-4,8,14H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNZNFOGWZKSDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CC(CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101212798
Record name Methyl 2-(4-hydroxy-2-isoxazolidinyl)-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101212798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[4-hydroxydihydro-2(3H)-isoxazolyl]-5-nitrobenzenecarboxylate

CAS RN

1242267-99-7
Record name Methyl 2-(4-hydroxy-2-isoxazolidinyl)-5-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242267-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(4-hydroxy-2-isoxazolidinyl)-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101212798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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